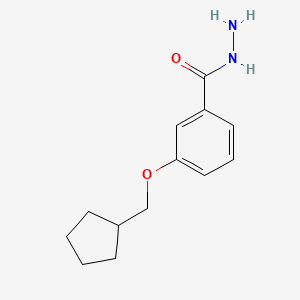
N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Preparation of 5-bromo-2-(trifluoromethyl)aniline: This can be synthesized from 5-bromo-2-nitrobenzotrifluoride through reduction.
Sulfonylation Reaction: The aniline derivative is then reacted with propane-2-sulfonyl chloride under controlled conditions to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfonamide group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the sulfonamide group.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-(trifluoromethyl)pyridine
- 2-bromo-5-(trifluoromethyl)pyridine
- N-(3-(trifluoromethyl)phenyl)propane-2-sulfonamide
Uniqueness
N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[5-bromo-2-(trifluoromethyl)phenyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO2S/c1-6(2)18(16,17)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWNOMJUBOKLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Benzo[g]indazole](/img/structure/B8127411.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8127412.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8127427.png)

![tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate](/img/structure/B8127444.png)
![N-[2-(4-bromophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8127446.png)


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8127482.png)

![N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B8127492.png)

